molecular formula C21H20ClNO4S B11217330 Dimethyl 1-(4-chlorobenzyl)-4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-chlorobenzyl)-4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11217330
M. Wt: 417.9 g/mol
InChI Key: GLQBOWWAHUMDQP-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as methyl, chlorophenyl, and methylthiophene. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while substitution reactions can introduce new functional groups to the aromatic rings .

Scientific Research Applications

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to various physiological effects, including vasodilation and reduced cardiac contractility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the methylthiophene group, in particular, may enhance its binding affinity and specificity for certain molecular targets, potentially leading to improved therapeutic effects .

Properties

Molecular Formula

C21H20ClNO4S

Molecular Weight

417.9 g/mol

IUPAC Name

dimethyl 1-[(4-chlorophenyl)methyl]-4-(5-methylthiophen-2-yl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H20ClNO4S/c1-13-4-9-18(28-13)19-16(20(24)26-2)11-23(12-17(19)21(25)27-3)10-14-5-7-15(22)8-6-14/h4-9,11-12,19H,10H2,1-3H3

InChI Key

GLQBOWWAHUMDQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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